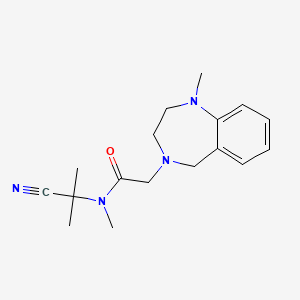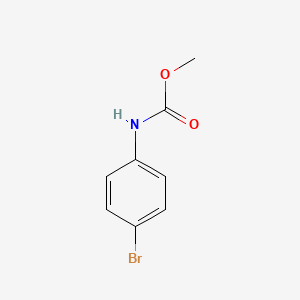
methyl N-(4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4-bromophenyl)carbamate is a chemical compound with the linear formula C8H8BrNO2 . It has a molecular weight of 230.062 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of methyl N-(4-bromophenyl)carbamate consists of a carbamate group (CO2N) attached to a methyl group and a 4-bromophenyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of methyl N-(4-bromophenyl)carbamate are not fully documented in the available resources .Scientific Research Applications
Medicinal Chemistry and Drug Design
The carbamate group within methyl N-(4-bromophenyl)carbamate is a key structural motif in many approved drugs and prodrugs. Its chemical stability and ability to permeate cell membranes make it valuable for drug design. Researchers specifically design derivatives to interact with drug targets through the carbamate moiety. Additionally, the carbamate functionality can modulate interactions with enzymes or receptors, contributing to improved stability and pharmacokinetics .
Peptide Bond Surrogates
Carbamates serve as excellent peptide bond surrogates in medicinal chemistry. Their stability and ability to mimic amide-ester hybrid features make them ideal for peptide synthesis. By substituting carbamates at the O- and N-termini of peptides, researchers can fine-tune biological properties and enhance drug stability .
Prodrugs and Hydrolytic Stability
Carbamate derivatives are manipulated for use in prodrugs, especially to achieve first-pass and systemic hydrolytic stability. By strategically incorporating carbamates, researchers can enhance the bioavailability and therapeutic efficacy of certain compounds .
Agricultural Chemicals
Beyond medicine, carbamates find applications in agriculture. They are present in pesticides, fungicides, and herbicides. Their stability and effectiveness make them valuable tools for crop protection and pest management .
Organic Synthesis and Peptide Chemistry
Organic carbamates serve as optimal protecting groups for amines and amino acids during organic synthesis. Their compatibility with various reaction conditions and ease of removal make them indispensable in peptide chemistry and other synthetic pathways .
Chemical and Paint Industry
Carbamates play a significant role in the chemical and paint industry. They serve as starting materials, intermediates, and solvents. Their versatility makes them essential for various industrial processes .
Mechanism of Action
Methyl N-(4-bromophenyl)carbamate is a chemical compound with the linear formula C8H8BrNO2 . This article aims to provide a comprehensive understanding of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
Carbamates, in general, are known to inhibit the enzyme acetylcholinesterase (ache), which is responsible for the degradation of the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine at synaptic junctions, resulting in uncontrolled movement, paralysis, and possible death .
Biochemical Pathways
Given its potential ache inhibitory activity, it may impact cholinergic neurotransmission .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The potential inhibition of ache could lead to a range of neurological effects .
Safety and Hazards
Sigma-Aldrich provides this product without any representation or warranty whatsoever, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . It’s important to handle this compound with appropriate safety measures .
properties
IUPAC Name |
methyl N-(4-bromophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRFFVNPNGTCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25203-36-5 |
Source


|
| Record name | METHYL N-(4-BROMOPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)
![8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B2528033.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2528036.png)
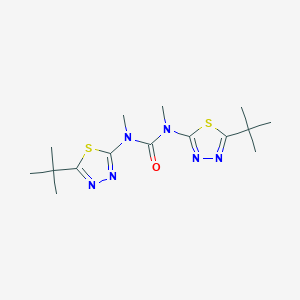
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)
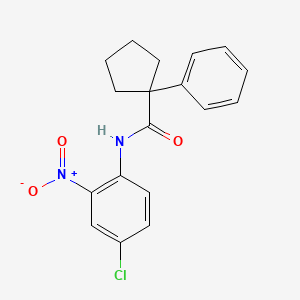
![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)
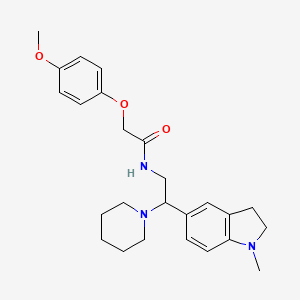
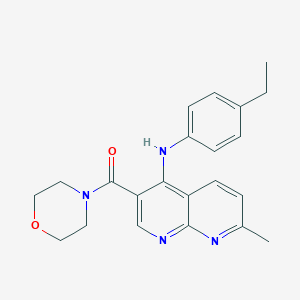
![benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2528046.png)
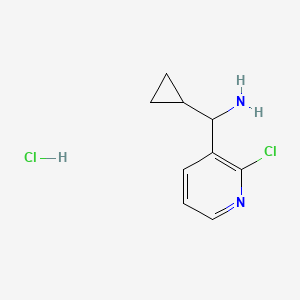
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2528048.png)
![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)
